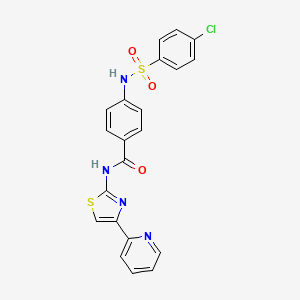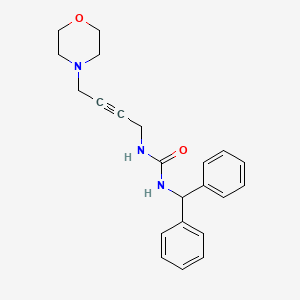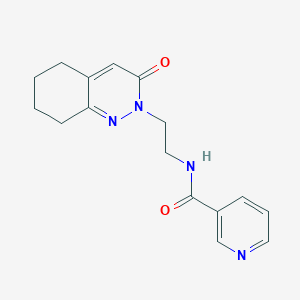
7-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C29H26F3N3O4 and its molecular weight is 537.539. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Reactions and Structural Analyses
Research on compounds with structural similarities to the mentioned chemical demonstrates its potential utility in studying chemical reactions and structural analyses. For instance, studies on ene-type reactions, where acyl groups are transferred between unsaturated compounds, highlight the reactivity of compounds with complex structures, including quinazolinediones and piperidine derivatives (Bottomley, Boyd, & Monteil, 1980). Additionally, crystallographic analyses of similar compounds provide detailed insights into molecular geometry and interactions, contributing to the understanding of their chemical behavior and potential applications (Candan, Kendi, Yarim, Saraç, & Ertan, 2001).
Synthetic Methodologies and Polymer Chemistry
The synthesis and functionalization of nitrogen-heterocyclic compounds containing carbonyl groups serve as a foundation for developing new materials and molecules with diverse applications. Research in this area explores the synthesis of tetrahydroquinolinone and nicotinonitrile derivatives through novel rearrangement reactions, showcasing the versatility of piperidine and quinazoline derivatives in organic synthesis (Moustafa, Al-Mousawi, & Elnagdi, 2011). Similarly, organocatalyzed ring-opening polymerization studies indicate the potential of these compounds in creating new polymer structures, further emphasizing their significance in materials science (Göppert, Dirauf, Liebing, Weber, & Schubert, 2022).
Biological Applications and Drug Discovery
Derivatives of quinazoline-2,4-dione have shown promise in inhibiting tumor-associated carbonic anhydrases, suggesting potential therapeutic applications in cancer treatment. The discovery of 3-hydroxyquinazoline-2,4-dione as a scaffold for potent inhibitors highlights the importance of these compounds in medicinal chemistry and drug development (Falsini et al., 2017).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 7-amino-3-phenethylquinazoline-2,4(1H,3H)-dione with 4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylic acid followed by the addition of a carbonyl group to the piperidine ring.", "Starting Materials": [ "7-amino-3-phenethylquinazoline-2,4(1H,3H)-dione", "4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N,N-dimethylformamide (DMF)", "Diisopropylethylamine (DIPEA)", "Chloroform (CHCl3)", "Methanol (MeOH)", "Ethyl acetate (EtOAc)", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Water (H2O)" ], "Reaction": [ "Step 1: 7-amino-3-phenethylquinazoline-2,4(1H,3H)-dione is dissolved in DMF and cooled to 0°C. DCC and DIPEA are added to the solution and stirred for 30 minutes to activate the carboxylic acid group.", "Step 2: 4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylic acid is dissolved in DMF and added dropwise to the activated 7-amino-3-phenethylquinazoline-2,4(1H,3H)-dione solution. The reaction mixture is stirred at room temperature for 24 hours.", "Step 3: The reaction mixture is filtered to remove the dicyclohexylurea byproduct and the filtrate is concentrated under reduced pressure. The residue is dissolved in chloroform and washed with water and saturated sodium bicarbonate solution. The organic layer is dried over sodium sulfate and concentrated under reduced pressure to obtain the crude product.", "Step 4: The crude product is dissolved in a mixture of methanol and ethyl acetate and stirred at room temperature for 24 hours to obtain the pure product.", "Step 5: The pure product is recrystallized from ethyl acetate to obtain the final compound." ] } | |
CAS番号 |
892281-97-9 |
分子式 |
C29H26F3N3O4 |
分子量 |
537.539 |
IUPAC名 |
7-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbonyl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C29H26F3N3O4/c30-29(31,32)22-8-4-7-21(18-22)28(39)12-15-34(16-13-28)25(36)20-9-10-23-24(17-20)33-27(38)35(26(23)37)14-11-19-5-2-1-3-6-19/h1-10,17-18,39H,11-16H2,(H,33,38) |
InChIキー |
YGEHFBQAILWOKK-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-methylbenzyl)-3-(3-methylbutyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2928342.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2928343.png)



![4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine](/img/structure/B2928347.png)


![7-Fluoro-3-[[1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2928351.png)
![Methyl 4-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzoate](/img/structure/B2928354.png)

![5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2928356.png)
